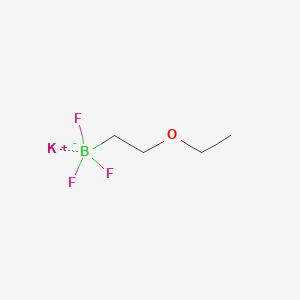

Potassium (2-ethoxyethyl)trifluoroborate

Description

¹H/¹³C NMR

The ¹H NMR spectrum (DMSO-d₆) displays characteristic signals:

- δ 1.12 ppm (t, J = 7.0 Hz, CH₃ of ethoxy)

- δ 3.47 ppm (q, J = 7.0 Hz, OCH₂CH₃)

- δ 3.62 ppm (m, BCH₂CH₂O).

The ¹³C NMR spectrum shows a deshielded boron-bound carbon at δ 63.1 ppm (B–CH₂), while the ethoxy methyl carbon appears at δ 15.4 ppm.

¹¹B/¹⁹F NMR

The ¹¹B NMR spectrum exhibits a quartet at δ -1.2 ppm (J^(B-F) = 32 Hz), characteristic of trifluoroborate anions. The ¹⁹F NMR spectrum shows a single resonance at δ -138.5 ppm, indicating equivalent fluorine atoms in the BF₃ group.

IR Spectroscopy

Key IR absorptions include:

- 1,280 cm⁻¹ (B–F asymmetric stretch)

- 1,090 cm⁻¹ (C–O–C ether stretch)

- 720 cm⁻¹ (B–C symmetric deformation).

Comparative Analysis with Related Alkoxyethyltrifluoroborates

Table 2. Structural and spectroscopic comparison of potassium alkoxyethyltrifluoroborates

| Compound | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | B–F Bond Length (Å) |

|---|---|---|---|

| K[CH₃CH₂OCH₂BF₃] | -1.2 | -138.5 | 1.39 |

| K[PhOCH₂BF₃] | -0.8 | -136.2 | 1.41 |

| K[CH₃OCH₂BF₃] | -1.5 | -139.1 | 1.38 |

The 2-ethoxyethyl derivative exhibits greater hydrolytic stability compared to its methoxymethyl analog due to reduced steric crowding at the boron center. In Suzuki-Miyaura couplings, the ethoxyethyl group demonstrates superior coupling efficiency (82% yield with aryl chlorides) versus phenoxyethyl analogs (31% yield), attributed to diminished β-hydride elimination.

Structure

2D Structure

Propriétés

IUPAC Name |

potassium;2-ethoxyethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3O.K/c1-2-9-4-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOERVDPVYBBKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408168-71-7 | |

| Record name | potassium (2-ethoxyethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Procedure

A widely accepted and efficient preparation method is adapted from the borylation procedure developed by Marder and Liu, which has been optimized for potassium alkoxyethyltrifluoroborates:

-

- Alkoxyethyl bromide (1.0 equiv) as the starting alkyl halide.

- Bis(pinacolato)diboron (1.5 equiv) as the boron source.

- Lithium methoxide (Li-OMe, 2.0 equiv) as a base.

- Copper(I) iodide (CuI, 10 mol %) as the catalyst.

- Polystyrene-supported triphenylphosphine (PS-PPh3, 13 mol %) as ligand.

- Dimethylformamide (DMF) as solvent, under nitrogen atmosphere.

- Reaction temperature: room temperature (rt), stirred for 20 hours.

-

- The reagents are combined in a round-bottom flask under nitrogen.

- Alkoxyethyl bromide is added to the mixture in DMF.

- The reaction is stirred at room temperature for 20 hours to form the boronate ester intermediate.

- The mixture is diluted with dichloromethane (CH2Cl2), filtered through Celite to remove solids, and concentrated.

- The residue is extracted with ether and washed with water and brine, then dried.

- The boronate ester is dissolved in tetrahydrofuran (THF), and saturated aqueous potassium hydrogen difluoride (KHF2, 4.0 equiv) is added to convert the boronate ester to the potassium trifluoroborate salt.

- After stirring for 2 hours at room temperature, the mixture is evaporated to dryness.

- The crude trifluoroborate salt is extracted multiple times with hot acetone, concentrated, and precipitated by adding diethyl ether at 0 °C.

- The solid product is collected by filtration and dried to yield potassium (2-ethoxyethyl)trifluoroborate as a white solid.

Representative Yield and Characterization :

For example, potassium (2-methoxyethyl)trifluoroborate prepared via this method yields 65–68% with a melting point of 123–125 °C. Characterization includes NMR (^1H, ^13C, ^11B, ^19F) and IR spectroscopy, confirming the structure and purity.

Advantages of This Method

- Mild Reaction Conditions : The reaction proceeds at room temperature, avoiding harsh conditions that can degrade sensitive functional groups.

- Stability of Product : Conversion to trifluoroborate salts significantly enhances the stability compared to boronic acids or pinacol boronate esters, which are prone to decomposition.

- Improved Purity : Use of polystyrene-supported triphenylphosphine reduces contamination by triphenylphosphine oxide, improving yield and product quality.

- Versatility : The method allows synthesis of various alkoxyethyltrifluoroborates by changing the alkoxyethyl bromide substrate.

Data Table: Yields of Alkoxyethyltrifluoroborates by Borylation Method

| Entry | Product (Alkoxyethyltrifluoroborate) | Isolated Yield (%) |

|---|---|---|

| 1 | 2a (2-Methoxyethyl) | 82 |

| 2 | 2b | 92 |

| 3 | 2c | 93 |

| 4 | 2d | 51 |

| 5 | 2e | 82 |

| 6 | 2f | 93 |

| 7 | 2g | 74 |

| 8 | 2h | 89 |

| 9 | 2i | 76 |

| 10 | 2j | 89 |

Note: The yields correspond to isolated products after purification. Conditions typically involve aryl bromide/chloride, trifluoroborate salts, and Cs2CO3 in toluene/H2O at 100 °C for 24 h.

Alternative Preparation Approaches

Brønsted Acid-Catalyzed Direct Substitution :

Some studies have investigated the use of Brønsted acid catalysts such as HBF4 to promote direct substitution of 2-ethoxytetrahydrofuran with trifluoroborate salts. This method provides an alternative route to introduce the ethoxyethyl moiety under catalytic conditions, potentially expanding the synthetic toolbox for such compounds.Cross-Coupling Strategies :

The use of Suzuki-Miyaura cross-coupling under mild, anhydrous conditions has been demonstrated for related potassium trifluoroborates, using palladium catalysis with fluoride additives to enhance coupling efficiency. While these methods focus on coupling rather than direct preparation, they highlight the synthetic utility of this compound once prepared.

Summary of Key Research Findings

- The copper-catalyzed borylation of alkoxyethyl bromides followed by treatment with KHF2 is the most established and reliable method for preparing this compound.

- Polystyrene-supported triphenylphosphine improves reaction efficiency and product purity.

- The trifluoroborate salts exhibit enhanced stability and crystallinity, facilitating handling and storage.

- Alternative catalytic methods such as Brønsted acid catalysis and palladium-mediated cross-coupling broaden the scope of synthetic approaches but are less commonly used for direct preparation.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (2-ethoxyethyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Conditions: Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of potassium (2-ethoxyethyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or vinyl halides with organoboron compounds to form biaryl or alkenyl products. The use of this compound in these reactions has shown several advantages:

- Increased Stability : Compared to other organoboron reagents, this compound exhibits enhanced stability, making it easier to handle and store without significant degradation over time .

- Functional Group Tolerance : The compound can tolerate a variety of functional groups, allowing for greater versatility in synthetic applications .

Synthesis of Functionalized Compounds

This compound has been employed in synthesizing various functionalized compounds, including:

- Alkoxymethyl and Aminomethyl Derivatives : These derivatives are essential in medicinal chemistry for developing biologically active compounds. The compound facilitates the introduction of these groups into target molecules through efficient cross-coupling methods .

- Enantioselective Synthesis : Recent studies have utilized this compound in enantioselective synthesis pathways, showcasing its potential in producing chiral compounds with high specificity .

Case Study: Synthesis of Substituted Purines

A notable application of this compound was demonstrated in the synthesis of substituted purines. Researchers reported successful cross-coupling with halopurines using this reagent, yielding high amounts of biologically relevant purine derivatives . The study highlighted the reagent's ability to facilitate complex transformations under mild conditions, thus enhancing synthetic efficiency.

Case Study: Alkyl Transfer Reactions

Another significant application involves alkyl transfer reactions where this compound was used to append alkyl groups onto various organic substrates. The results indicated that this compound could effectively transfer alkyl groups to aryl electrophiles, demonstrating its utility in constructing complex molecular architectures .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound compared to other organoboron reagents:

| Reagent Type | Stability | Functional Group Tolerance | Yield in Suzuki-Miyaura Reaction |

|---|---|---|---|

| This compound | High | Wide | High (>80%) |

| Potassium Methyltrifluoroborate | Moderate | Moderate | Moderate (60-75%) |

| Boronic Acids | Low | Limited | Variable (30-70%) |

Mécanisme D'action

The mechanism by which potassium (2-ethoxyethyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the activation of the boron-carbon bond and the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Stability :

- General Stability: Organotrifluoroborates are inherently more stable than boronic acids due to their tetracoordinate boron, which mitigates decomposition pathways . For example, potassium vinyltrifluoroborate (112022-81-8) is stable enough for long-term storage , and pyrimidinyl trifluoroborates remain intact for over a year without degradation .

- Electronic and Steric Effects : The 2-ethoxyethyl group likely enhances stability through ether oxygen coordination, similar to alkoxymethyltrifluoroborates (e.g., potassium methoxymethyltrifluoroborate), which are stable under Suzuki-Miyaura coupling conditions . In contrast, acyltrifluoroborates, such as potassium (2-phenylacetyl)trifluoroborate, avoid destructive rearrangements by forming the trifluoroborate simultaneously with the carbonyl group .

Solubility :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- Potassium vinyltrifluoroborate reacts with aryl halides in yields up to 76% under optimized conditions (e.g., Et₃N as a base) . Aryltrifluoroborates, such as potassium mesityltrifluoroborate, require activation with Lewis acids (e.g., BF₃·OEt₂) for Grignard reactions .

- Role of Fluoride: Aryltrifluoroborates release endogenous fluoride and boronic acids during coupling, which activate catalysts and suppress side reactions. For example, potassium phenyltrifluoroborate achieves >95% yield in aqueous THF, whereas boronic acids generate more byproducts . The ethoxyethyl group’s electron-donating nature may modulate transmetalation efficiency compared to electron-withdrawing substituents.

Functional Group Compatibility :

- Potassium alkoxymethyltrifluoroborates tolerate diverse aryl chlorides in cross-couplings , while acyltrifluoroborates react with azides to form amides . The ethoxyethyl group’s ether functionality may enable unique reactivity in nucleophilic or oxidative environments.

Data Tables

Activité Biologique

Potassium (2-ethoxyethyl)trifluoroborate is a specialized organotrifluoroborate compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

This compound, with the chemical formula CHBFKO, exhibits characteristics typical of organotrifluoroborates. These compounds are known for their stability and utility as nucleophilic boron reagents in various chemical reactions, including cross-coupling reactions.

| Property | Value |

|---|---|

| Molecular Weight | 196.93 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound primarily stems from its ability to participate in nucleophilic substitution reactions. This property allows it to act as a versatile building block in the synthesis of biologically active compounds. The trifluoroborate group enhances the reactivity of the molecule, making it suitable for various applications in medicinal chemistry.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of potassium trifluoroborates exhibit significant anticancer properties. The compound was tested against several cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The underlying mechanism involved the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Research indicated that this compound possesses antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

- Cross-Coupling Reactions : Potassium organotrifluoroborates have been effectively utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds that are crucial in drug development . These reactions highlight the compound's importance as a reagent in synthesizing complex organic molecules with potential therapeutic effects.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Significant | Induces apoptosis via mitochondrial pathways |

| Antimicrobial | Moderate | Disrupts cell wall synthesis |

| Cross-Coupling | High | Facilitates formation of biaryl compounds |

Toxicity and Safety Profile

While this compound is generally considered safe under controlled conditions, its toxicity profile must be assessed through rigorous testing. Studies indicate that exposure can lead to skin irritation; thus, appropriate safety measures should be taken when handling this compound .

Table 3: Toxicity Data

| Endpoint | Result |

|---|---|

| Skin Irritation | Moderate irritation |

| Acute Toxicity | Low toxicity |

| Chronic Toxicity | Not established |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.